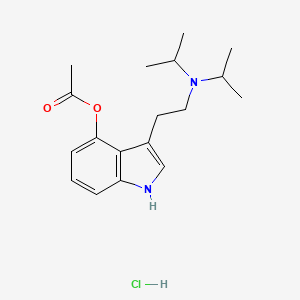
3-(2-(diisopropylamino)ethyl)-1H-indol-4-ylacetate,monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetoxy-N,N-diisopropyltryptamine Hydrochloride is a synthetic psychedelic compound belonging to the tryptamine class. It is known for its hallucinogenic properties and is relatively uncommon with a short history of human use . This compound is structurally similar to other tryptamines such as psilocin and 4-Hydroxy-N,N-diisopropyltryptamine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetoxy-N,N-diisopropyltryptamine Hydrochloride typically involves the acetylation of 4-Hydroxy-N,N-diisopropyltryptamine. The process begins with the preparation of 4-Hydroxy-N,N-diisopropyltryptamine, which is then acetylated using acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for 4-Acetoxy-N,N-diisopropyltryptamine Hydrochloride are not well-documented due to its limited use and niche market. the general principles of large-scale organic synthesis, including the use of efficient reaction conditions and purification techniques, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
4-Acetoxy-N,N-diisopropyltryptamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its psychoactive properties.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various reduced derivatives .
Wissenschaftliche Forschungsanwendungen
4-Acetoxy-N,N-diisopropyltryptamine Hydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Acetoxy-N,N-diisopropyltryptamine Hydrochloride involves its interaction with serotonin receptors in the brain. It primarily acts as an agonist at the 5-HT2A receptor, leading to altered perception and hallucinations . The compound’s effects are mediated through the modulation of neurotransmitter release and signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-N,N-diisopropyltryptamine: Structurally similar and also a psychedelic tryptamine.
Psilocin: Another tryptamine with similar psychoactive effects.
4-Acetoxy-N,N-dimethyltryptamine: Shares the acetoxy group but differs in the alkyl substituents on the nitrogen atom.
Uniqueness
4-Acetoxy-N,N-diisopropyltryptamine Hydrochloride is unique due to its specific structural features and the resulting pharmacological profile. Its distinct interaction with serotonin receptors and the resulting psychoactive effects set it apart from other similar compounds .
Eigenschaften
Molekularformel |
C18H27ClN2O2 |
|---|---|
Molekulargewicht |
338.9 g/mol |
IUPAC-Name |
[3-[2-[di(propan-2-yl)amino]ethyl]-1H-indol-4-yl] acetate;hydrochloride |
InChI |
InChI=1S/C18H26N2O2.ClH/c1-12(2)20(13(3)4)10-9-15-11-19-16-7-6-8-17(18(15)16)22-14(5)21;/h6-8,11-13,19H,9-10H2,1-5H3;1H |
InChI-Schlüssel |
LNMORDHCAULOON-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(CCC1=CNC2=C1C(=CC=C2)OC(=O)C)C(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


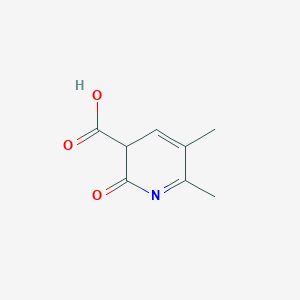
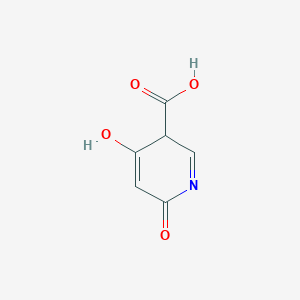
![4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-ylpyrazolidine-3-carboxamide;hydrochloride](/img/structure/B12358149.png)
![N-[(E)-(4-oxo-4a,5,6,7,8,8a-hexahydrochromen-3-yl)methylideneamino]pyridine-3-carboxamide](/img/structure/B12358157.png)
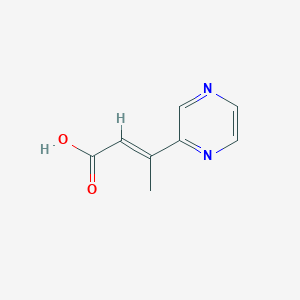

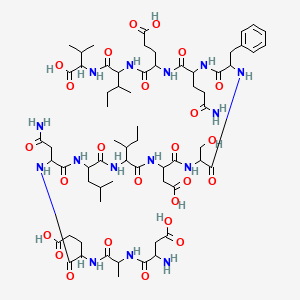

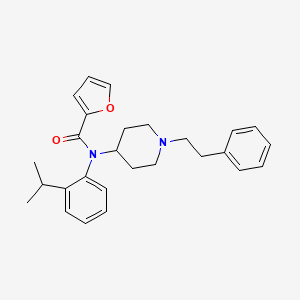
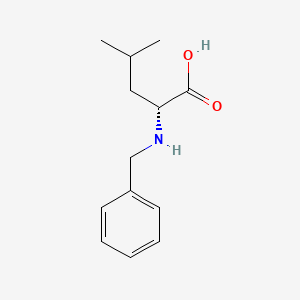
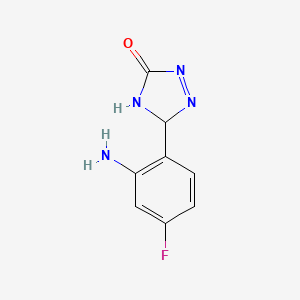
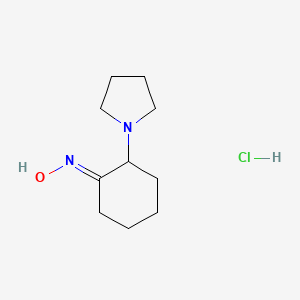
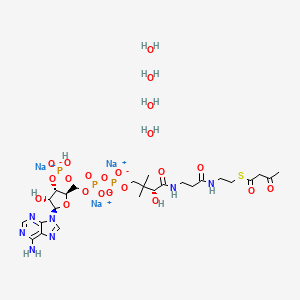
![2-[3-(6-Methylpyridin-2-yl)pyrazolidin-4-yl]-1,5-naphthyridine](/img/structure/B12358213.png)
